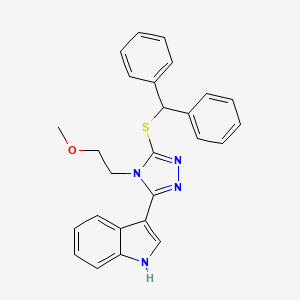
3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(Benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an indole moiety, and a benzhydrylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Benzhydrylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazole ring with benzhydrylthiol.
Attachment of the Indole Moiety: The indole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives and palladium catalysts.
Addition of the 2-Methoxyethyl Group: This can be achieved through alkylation reactions using 2-methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzhydrylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the indole ring or electrophilic substitution on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazole or indole rings.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in the synthesis of novel organic compounds.
Biology
The compound’s potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its triazole and indole moieties are known to exhibit a range of biological activities, which could be harnessed for therapeutic purposes.
Industry
In the materials science field, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it a valuable building block for advanced materials.
作用機序
The mechanism by which 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The triazole ring might participate in hydrogen bonding or coordination with metal ions, while the indole moiety could engage in π-π interactions with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
3-(5-(Benzhydrylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: Lacks the 2-methoxyethyl group, potentially altering its solubility and reactivity.
3-(5-(Benzhydrylthio)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Contains a hydroxyl group instead of a methoxy group, which could affect its hydrogen bonding capabilities and biological activity.
3-(5-(Benzhydrylthio)-4-(2-chloroethyl)-4H-1,2,4-triazol-3-yl)-1H-indole: The chloro group could make it more reactive in substitution reactions.
Uniqueness
The presence of the 2-methoxyethyl group in 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole imparts unique properties, such as increased solubility in organic solvents and potential for specific interactions in biological systems. This makes it distinct from other similar compounds and potentially more versatile in various applications.
特性
IUPAC Name |
3-[5-benzhydrylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-31-17-16-30-25(22-18-27-23-15-9-8-14-21(22)23)28-29-26(30)32-24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,18,24,27H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOSSVIUAZNFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2785303.png)
![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2785305.png)
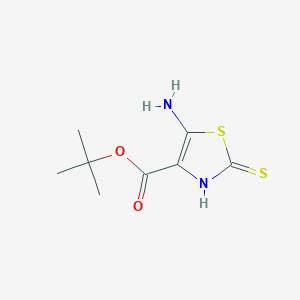
![4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2785308.png)
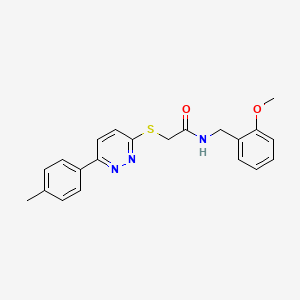
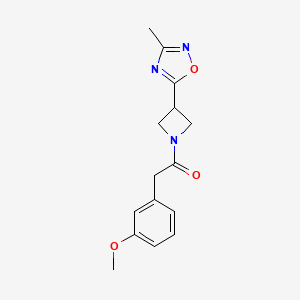

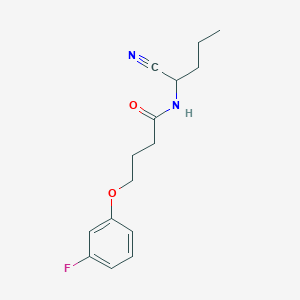
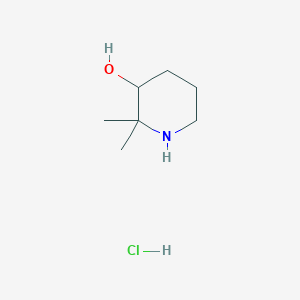
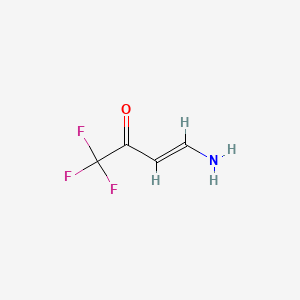
![(E)-N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2785318.png)
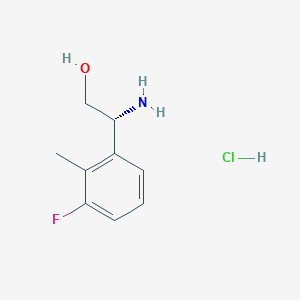
![3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2785321.png)
